- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)
959162-99-3 structure
Product Name:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
Número CAS:959162-99-3
MF:C8H11ClN2O
Megavatios:186.638740777969
CID:2115349
PubChem ID:58009138
Update Time:2025-06-11
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Propiedades químicas y físicas
Nombre e identificación
-
- 6-chloro-4-(ethylamino)-3-Pyridinemethanol
- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
- MPXJZSOEDMDXJO-UHFFFAOYSA-N
- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
- 959162-99-3
- DA-36294
- CS-0168595
- BS-52864
- F71710
- SCHEMBL4281181
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
- MDL: MFCD20685998
- Renchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
- Clave inchi: MPXJZSOEDMDXJO-UHFFFAOYSA-N
- Sonrisas: ClC1=CC(=C(C=N1)CO)NCC
Atributos calculados
- Calidad precisa: 186.0559907g/mol
- Masa isotópica única: 186.0559907g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 134
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 45.2
- Xlogp3: 1.8
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229558-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 95% | 1g |
$600 | 2024-06-03 | |
| Ambeed | A1501937-100mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 100mg |
$6.0 | 2023-08-31 | |
| Ambeed | A1501937-250mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 250mg |
$10.0 | 2023-08-31 | |
| Ambeed | A1501937-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 1g |
$18.0 | 2025-02-25 | |
| Ambeed | A1501937-5g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 5g |
$89.0 | 2025-02-25 | |
| Aaron | AR01DFRU-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 100mg |
$5.00 | 2025-02-12 | |
| Aaron | AR01DFRU-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 250mg |
$6.00 | 2025-02-12 | |
| Aaron | AR01DFRU-1g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 1g |
$10.00 | 2025-02-12 | |
| 1PlusChem | 1P01DFJI-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 100mg |
$25.00 | 2024-04-19 | |
| 1PlusChem | 1P01DFJI-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 250mg |
$26.00 | 2024-04-19 |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
Referencia
- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
Referencia
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
Referencia
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium hydroxide , Water
1.2 Reagents: Sodium hydroxide , Water
Referencia
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol , Ethyl acetate
1.2 Reagents: Methanol , Ethyl acetate
Referencia
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
Referencia
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
Referencia
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Literatura relevante
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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